molecular formula C34H62F3N13O11 B12467206 Kemptide TFA

Kemptide TFA

Cat. No.: B12467206
M. Wt: 885.9 g/mol
InChI Key: YTHNQIOAEDPEJM-PXILYFGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kemptide TFA is a synthetic heptapeptide with the sequence LRRASLG, which acts as a substrate for cyclic adenosine monophosphate-dependent protein kinase (PKA). It is commonly used in biochemical research to study kinase activity and inhibition. The compound is often provided as a trifluoroacetic acid (TFA) salt to enhance its stability and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kemptide TFA is synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product is lyophilized to obtain a stable, dry powder .

Chemical Reactions Analysis

Types of Reactions

Kemptide TFA primarily undergoes phosphorylation reactions, where a phosphate group is added to the serine residue by protein kinase A. This phosphorylation is crucial for studying kinase activity and inhibition .

Common Reagents and Conditions

Major Products

The major product of the phosphorylation reaction is phospho-Kemptide, where the serine residue is phosphorylated. This product is used to study the activity and inhibition of protein kinase A .

Scientific Research Applications

Kemptide TFA is widely used in various scientific research fields:

Mechanism of Action

Kemptide TFA exerts its effects through phosphorylation by protein kinase A. The mechanism involves the transfer of the γ-phosphoryl group from ATP to the serine residue of Kemptide. Aspartate 166 in protein kinase A acts as a base catalyst, abstracting a proton from the serine hydroxyl group, facilitating the nucleophilic attack on the γ-phosphoryl group of ATP. This results in the formation of phospho-Kemptide and adenosine diphosphate (ADP) .

Comparison with Similar Compounds

Similar Compounds

    Leupeptin: A tripeptide that inhibits serine and cysteine proteases.

    Pepstatin: A pentapeptide that inhibits aspartic proteases.

    Angiotensin II: An octapeptide involved in blood pressure regulation.

Uniqueness

Kemptide TFA is unique due to its specific role as a substrate for cyclic adenosine monophosphate-dependent protein kinase. Unlike other peptides, it is specifically designed to study the phosphorylation activity of this kinase, making it a valuable tool in biochemical research .

Properties

Molecular Formula

C34H62F3N13O11

Molecular Weight

885.9 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C32H61N13O9.C2HF3O2/c1-16(2)12-19(33)26(50)42-21(9-7-11-39-32(36)37)29(53)43-20(8-6-10-38-31(34)35)28(52)41-18(5)25(49)45-23(15-46)30(54)44-22(13-17(3)4)27(51)40-14-24(47)48;3-2(4,5)1(6)7/h16-23,46H,6-15,33H2,1-5H3,(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,44,54)(H,45,49)(H,47,48)(H4,34,35,38)(H4,36,37,39);(H,6,7)/t18-,19-,20-,21-,22-,23-;/m0./s1

InChI Key

YTHNQIOAEDPEJM-PXILYFGCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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